L-valyl-L-prolinamide
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Overview
Description
L-valyl-L-prolinamide is a dipeptide compound composed of the amino acids L-valine and L-proline. It is known for its role in various biochemical processes and its potential applications in pharmaceuticals and organic synthesis. The compound is characterized by its peptide bond, which links the carboxyl group of L-valine to the amino group of L-proline.
Preparation Methods
Synthetic Routes and Reaction Conditions: L-valyl-L-prolinamide can be synthesized through the amidation of L-valine and L-proline. One common method involves the use of coupling reagents such as triphosgene, diphosgene, or phosgene in solvents like anhydrous tetrahydrofuran, 1,4-dioxane, dichloromethane, chloroform, or acetonitrile. The reaction typically proceeds through the formation of an intermediate, L-proline carbamyl chloride, which is then condensed in the presence of triethylamine to generate L-proline-N-carboxyl-anhydride. This intermediate undergoes ammonolysis to yield this compound .
Industrial Production Methods: Industrial production of this compound often involves biocatalytic processes to ensure high yield and optical purity. Enzyme-catalyzed amidation using immobilized enzyme variants, such as CalB, in organic solvents like 2-methyl-2-butanol at elevated temperatures (e.g., 70°C) has been shown to achieve high conversion rates and excellent optical purity .
Chemical Reactions Analysis
Types of Reactions: L-valyl-L-prolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The amide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Oxo derivatives of this compound.
Reduction: Amino derivatives of this compound.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
L-valyl-L-prolinamide has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral ligand in asymmetric catalysis and as a building block in peptide synthesis.
Biology: Studied for its role in protein degradation and as a model compound for understanding peptide interactions.
Medicine: Investigated for its potential as a drug intermediate and its role in drug delivery systems.
Industry: Utilized in the synthesis of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of L-valyl-L-prolinamide involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of enzymes such as human neutrophil elastase, thereby preventing the degradation of connective tissue macromolecules. The compound binds to the active site of the enzyme, blocking its activity and reducing inflammation .
Comparison with Similar Compounds
L-valyl-L-prolinamide can be compared with other similar compounds, such as:
L-prolinamide: A simpler derivative that lacks the valine moiety.
L-valyl-L-alaninamide: Another dipeptide with alanine instead of proline.
L-valyl-L-azetidine-2-carboxamide: A compound with a similar structure but different functional groups.
Properties
CAS No. |
76362-52-2 |
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Molecular Formula |
C10H19N3O2 |
Molecular Weight |
213.28 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C10H19N3O2/c1-6(2)8(11)10(15)13-5-3-4-7(13)9(12)14/h6-8H,3-5,11H2,1-2H3,(H2,12,14)/t7-,8-/m0/s1 |
InChI Key |
AGVCUVJROUBIKP-YUMQZZPRSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N)N |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)N)N |
sequence |
VP |
Origin of Product |
United States |
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